1-(Toluene-2-sulfonyl)-piperazine
Description
1-(Toluene-2-sulfonyl)-piperazine (CAS RN: 16191-68-7) is a piperazine derivative featuring a toluenesulfonyl group (-SO₂-C₆H₄-CH₃) substituted at the 2-position of the toluene ring and attached to one nitrogen atom of the piperazine ring. Its molecular formula is C₁₁H₁₆N₂O₂S, with an average molecular weight of 264.32 g/mol . This compound is typically synthesized via nucleophilic substitution, where piperazine reacts with toluene-2-sulfonyl chloride in the presence of a base like potassium carbonate (K₂CO₃) . Its structural motif is widely explored in medicinal chemistry due to the sulfonyl group’s ability to enhance binding affinity and metabolic stability .
Properties
CAS No. |
856843-87-3 |
|---|---|
Molecular Formula |
C11H16N2O2S |
Molecular Weight |
240.32 |
IUPAC Name |
1-(2-methylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C11H16N2O2S/c1-10-4-2-3-5-11(10)16(14,15)13-8-6-12-7-9-13/h2-5,12H,6-9H2,1H3 |
InChI Key |
VRABMGCQXDXPFM-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1S(=O)(=O)N2CCNCC2 |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)N2CCNCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
Sulfonyl-substituted piperazines vary by the aryl/heteroaryl group attached to the sulfonyl moiety. Key analogues include:
Key Structural Differences :
- Aromatic vs. Heteroaromatic : The 2-thienyl group in introduces a sulfur-containing heterocycle, altering electronic properties compared to purely aromatic substituents.
- Substituent Position : The 2-nitrophenyl group in 1-[(2-nitrophenyl)sulfonyl]piperazine introduces steric hindrance and electron-withdrawing effects distinct from the 4-nitrophenyl analogue.
Divergent Methods :
- Thienyl Derivatives: 1-(2-Thienylsulfonyl)piperazine requires thiophenol intermediates and chloro(methylsulfanyl)methane for sulfur incorporation .
- Multi-Step Syntheses : Complex analogues like 1-(3-chloro-4-fluorophenylmethyl)piperazine involve protective group strategies (e.g., tert-butyl carbamate) and TFA deprotection .
Anticancer Activity
- Cytotoxicity : 1-(4-Substitutedbenzoyl)piperazine derivatives () show IC₅₀ values <50 µM against liver (HEPG2) and breast (MCF7) cancer cells, comparable to sulfonyl analogues. However, sulfonyl groups enhance metabolic stability over benzoyl derivatives .
Antibacterial Activity
- DNA Topoisomerase II Inhibition : 1-(Substituted phenyl)sulfonylpiperazines (e.g., 4e-4g in ) exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus. The sulfonyl group’s salt-bridge interaction with Mg²⁺ in the enzyme active site is critical .
Neuropharmacological Effects
- Serotonin Receptor Modulation : Piperazines like 1-(m-chlorophenyl)piperazine (mCPP) act as 5-HT₁B/₁C agonists, reducing locomotor activity in rats. In contrast, sulfonyl derivatives lack direct serotonin receptor activity but may modulate transporter proteins .
Physicochemical Properties
- Solubility : Sulfonyl piperazines are generally lipophilic (logP ~2.5–3.5), with aqueous solubility enhanced by polar substituents (e.g., nitro groups in ) .
- Stability : 1-(Toluene-2-sulfonyl)-piperazine shows long-term stability in DMSO, whereas analogues with electron-deficient aryl groups (e.g., nitro) may degrade under acidic conditions .
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